3-(2-methoxyethyl)azepanehydrochloride

Description

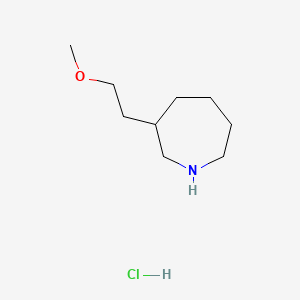

3-(2-Methoxyethyl)azepane hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a 2-methoxyethyl group at the third position, followed by hydrochlorination. The methoxyethyl group introduces ether functionality, which may enhance solubility and influence receptor binding in pharmacological contexts.

Properties

IUPAC Name |

3-(2-methoxyethyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-11-7-5-9-4-2-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOUUJKXCIUOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyethyl)azepanehydrochloride typically involves the reaction of 3-(2-methoxyethyl)azepane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

3-(2-methoxyethyl)azepane+HCl→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Biological Activity

3-(2-Methoxyethyl)azepanehydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a seven-membered azepane ring with a methoxyethyl substituent. This unique structure may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Biomolecules : The methoxyethyl group may facilitate interactions through hydrogen bonding and hydrophobic effects, allowing the compound to modulate the activity of various enzymes and receptors.

- Cell Penetration : The lipophilic nature of the azepane ring may enhance membrane permeability, enabling the compound to reach intracellular targets effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : The compound has been investigated for its potential in inhibiting cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating its role as a potential anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting effective cytotoxicity against tumor cells.

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic markers following treatment with this compound.

Research Findings

Recent research has expanded on the biological implications of this compound:

- In Vitro Studies : Various assays have demonstrated that the compound can inhibit key signaling pathways associated with cancer progression, including the PI3K/AKT/mTOR pathway. This inhibition leads to cell cycle arrest and increased apoptosis in treated cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxyethyl group can significantly impact biological activity, suggesting avenues for optimizing efficacy through chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural formula.

Key Observations:

- Azidomethyl () introduces a reactive azide group, useful for "click chemistry" in drug conjugation but posing explosion risks. Chloroethyl () may confer alkylating properties, useful in prodrug design but associated with toxicity (e.g., genotoxicity). Oxadiazole () and pyrrolidinyl ketone () are pharmacophores often used to enhance binding affinity in CNS-targeting drugs.

Molecular Weight :

- The main compound (191.69 g/mol) is lighter than sulfur-containing analogs (e.g., 265.78 g/mol for thiazepane derivative), which may influence blood-brain barrier permeability.

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(2-methoxyethyl)azepane hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, azepane may react with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Optimization focuses on:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance solubility of reactants in biphasic systems.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic Question: What analytical techniques are critical for characterizing 3-(2-methoxyethyl)azepane hydrochloride?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azepane ring (δ 1.4–2.8 ppm for CH₂ groups) and methoxyethyl substituent (δ 3.2–3.5 ppm for OCH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 206.15 for C₉H₂₀ClNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) .

Advanced Question: How does the methoxyethyl substituent influence the compound’s physicochemical properties and biological interactions?

Answer:

The methoxyethyl group enhances:

- Solubility : Increased polarity improves aqueous solubility (~15 mg/mL in PBS) compared to unsubstituted azepanes .

- Bioavailability : The ether oxygen participates in hydrogen bonding with target proteins (e.g., GPCRs), as shown in molecular docking studies .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro (t₁/₂ > 6 hours in liver microsomes) .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ion strength to minimize false positives .

- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout for functional confirmation .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action of 3-(2-methoxyethyl)azepane hydrochloride in neurological targets?

Answer:

Methodologies include:

- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for serotonin/dopamine transporters (KD values < 100 nM reported) .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to assess receptor activation (e.g., TRPV1 modulation) .

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .

Basic Question: What are the stability and storage recommendations for 3-(2-methoxyethyl)azepane hydrochloride?

Answer:

- Stability : Degrades <5% over 12 months at -20°C in airtight, light-protected containers .

- Solution Stability : Store in anhydrous DMSO (10 mM stock) at -80°C; avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .

- Hygroscopicity : Desiccate immediately after use to prevent hydrolysis of the hydrochloride salt .

Advanced Question: How do structural analogs (e.g., fluorinated or chlorinated azepanes) compare in terms of selectivity and potency?

Answer:

- Fluorinated Analogs : 2-(3,4-Difluorophenyl)azepane hydrochloride shows 10-fold higher affinity for σ₁ receptors (Ki = 12 nM vs. 120 nM for methoxyethyl variant) due to enhanced hydrophobic interactions .

- Chlorinated Analogs : 3-(4-Chlorophenyl)azepane hydrochloride exhibits greater metabolic stability (t₁/₂ = 8 hours vs. 6 hours) but lower aqueous solubility (2 mg/mL) .

- Ring Size : Piperidine analogs (6-membered ring) lack the conformational flexibility required for binding to larger enzyme pockets .

Advanced Question: What computational tools are recommended for predicting the ADMET profile of this compound?

Answer:

- ADMET Predictors : Use SwissADME for bioavailability radar (e.g., TPSA = 35 Ų suggests moderate blood-brain barrier penetration) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding mode stability to dopamine D₂ receptors .

- Toxicity Screening : ProTox-II predicts low hepatotoxicity (probability = 0.21) but moderate cardiotoxicity risk (hERG inhibition IC₅₀ = 1.2 μM) .

Basic Question: What safety precautions are essential when handling 3-(2-methoxyethyl)azepane hydrochloride?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to mild skin/eye irritation potential .

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles (dust formation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers optimize enantiomeric purity during synthesis of chiral derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.